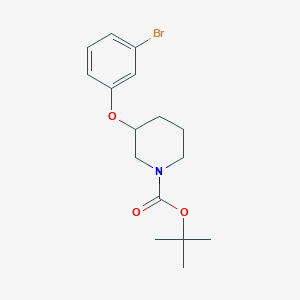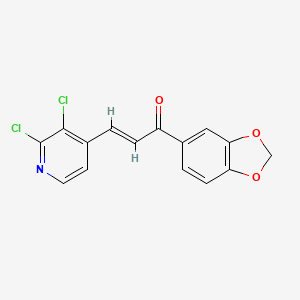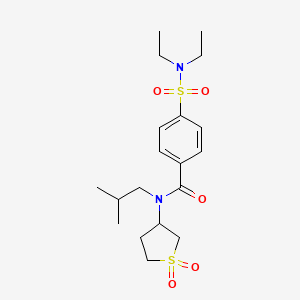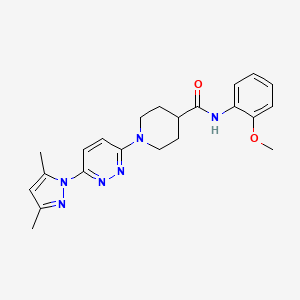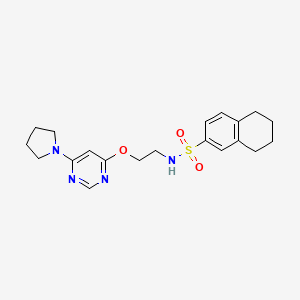
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as melting point, solubility, and stability could be determined through experimental analysis .Aplicaciones Científicas De Investigación
Anticancer Properties
The pyrrolidine ring in this compound has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this scaffold and evaluated their cytotoxicity against cancer cell lines. The unique stereochemistry and spatial orientation of substituents can influence their binding to enantioselective proteins, affecting their efficacy as antitumor agents .
Anti-inflammatory Activity
Pyrrolidine-based compounds often exhibit anti-inflammatory properties. By modifying the substituents on the pyrrolidine ring, researchers have developed derivatives with improved bioactivity. These molecules may target specific inflammatory pathways, making them promising candidates for treating inflammatory diseases .
Antiviral Agents
The pyrrolidine ring’s structural features contribute to its antiviral potential. Researchers have explored derivatives of this compound as inhibitors of viral enzymes or as agents that interfere with viral replication. Their three-dimensional coverage and pharmacophore space make them interesting candidates for antiviral drug development .
Neuroprotective Effects
Pyrrolidine-containing compounds have shown neuroprotective effects in preclinical studies. These molecules may modulate neurotransmitter systems, enhance neuronal survival, or reduce oxidative stress. Investigating their potential in neurodegenerative diseases is an active area of research .
Cardiovascular Applications
The pyrrolidine scaffold has been linked to cardiovascular benefits. Researchers have synthesized derivatives with vasodilatory properties, potentially useful in managing hypertension or other cardiovascular conditions. Understanding their mechanism of action and optimizing their pharmacokinetic properties is crucial for clinical translation .
Antibacterial Agents
Pyrrolidine-based compounds have been explored for their antibacterial activity. Researchers have designed derivatives with improved solubility and selectivity against specific bacterial strains. These compounds may serve as leads for novel antibiotics .
Antifungal Properties
The pyrrolidine ring has also been investigated for its antifungal potential. Researchers have synthesized derivatives and evaluated their efficacy against fungal pathogens. Understanding their mode of action and optimizing their pharmacological properties is essential for developing effective antifungal drugs .
Analgesic and Anxiolytic Effects
Some pyrrolidine derivatives exhibit analgesic and anxiolytic effects. These compounds may interact with neurotransmitter receptors, influencing pain perception and anxiety. Further studies are needed to validate their efficacy and safety profiles .
Mecanismo De Acción
Target of Action
Similar compounds have been found to have a pronounced plant growth stimulating effect , suggesting potential targets could be enzymes or receptors involved in plant growth regulation.
Mode of Action
It’s known that the compound is synthesized from the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3h)-one with methyl chloroacetate, followed by hydrazinolysis . This results in a series of new derivatives, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment .
Biochemical Pathways
Given the plant growth stimulating effect of similar compounds , it’s plausible that the compound may influence pathways related to plant growth and development.
Result of Action
Similar compounds have shown a pronounced plant growth stimulating effect , suggesting that this compound may have similar effects.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c25-28(26,18-8-7-16-5-1-2-6-17(16)13-18)23-9-12-27-20-14-19(21-15-22-20)24-10-3-4-11-24/h7-8,13-15,23H,1-6,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGBSJPKVZFFQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=NC=NC(=C3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

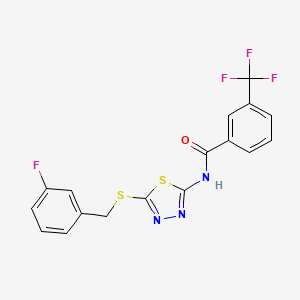
![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)
![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)
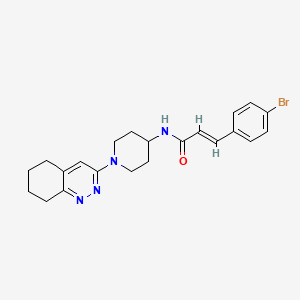
![1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine](/img/structure/B2395500.png)
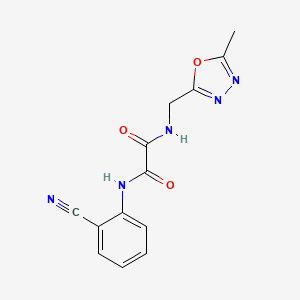
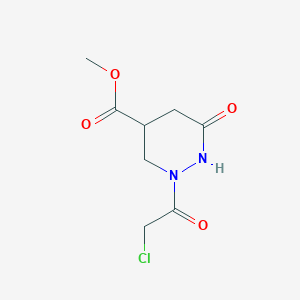
![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)
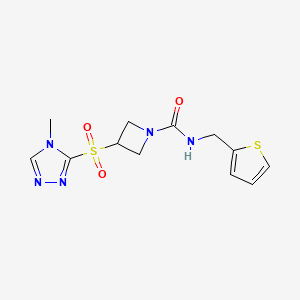
![Propyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2395509.png)
